Dual Inhibition of HDAC1 and HDAC6 Versus Clinical Pan-HDAC Inhibitor Vorinostat (SAHA)
HDAC-IN-34 demonstrates a dual isoform inhibition profile, with an IC50 of 0.022 μM against HDAC1 and 0.45 μM against HDAC6, while exhibiting minimal activity against other HDAC isoforms [1]. In contrast, the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA) is a broad-spectrum inhibitor of Class I and Class II HDACs with a different isoform selectivity profile and no reported direct DNA-binding activity. This difference means HDAC-IN-34 offers a more targeted approach to HDAC1/6 inhibition combined with DNA damage, which is distinct from the broad epigenetic reprogramming induced by SAHA [1].
| Evidence Dimension | HDAC1 and HDAC6 inhibitory potency and secondary mechanism |
|---|---|
| Target Compound Data | HDAC1 IC50 = 0.022 μM; HDAC6 IC50 = 0.45 μM; Binds to DNA causing damage and activates p53 pathway [1]. |
| Comparator Or Baseline | Vorinostat (SAHA): Broad-spectrum HDAC inhibitor (Class I/II); No direct DNA binding mechanism reported. |
| Quantified Difference | Qualitative difference in mechanism of action. HDAC-IN-34 is a dual HDAC/DNA inhibitor, whereas Vorinostat is a pan-HDAC inhibitor only. |
| Conditions | In vitro enzymatic assays and cellular assays in HCT-116 cancer cells [1]. |
Why This Matters
This differentiates HDAC-IN-34 from pan-HDAC inhibitors for research models where both epigenetic modulation and DNA damage response are required.
- [1] Lu, D., Qu, L., Wang, C., Luo, H., Li, S., Yin, F., Liu, X., Chen, X., Luo, Z., Cui, N., Peng, W., Ji, L., Kong, L., & Wang, X. (2022). Harmine-based dual inhibitors targeting histone deacetylase (HDAC) and DNA as a promising strategy for cancer therapy. Bioorganic Chemistry, 120, 105604. View Source
